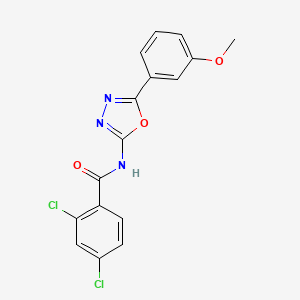

ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Synthesis and Potential as Antimicrobial Agents

The synthesis of derivatives related to ethyl 4-(2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamido)benzoate has been explored for their potential antimicrobial properties. For instance, Desai, Shihora, and Moradia (2007) described the creation of new quinazolines that showed promising antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans Desai et al., 2007.

Molecular Docking and Spectroscopic Studies

El-Azab et al. (2016) conducted a comprehensive study involving FT-IR, FT-Raman spectra, and molecular docking of a similar compound. Their research provided insights into the molecule's stability, electrostatic potential, and potential as an inhibitor for biological targets. This study opens doors to understanding the chemical's interactions at the molecular level, hinting at its versatility in drug design El-Azab et al., 2016.

Application in Synthesis of Morphine Alkaloids

Research by Bottari et al. (1999) explored the compound's use in synthesizing optically pure isoquinoline derivatives, emphasizing its role in controlling stereochemistry. This process is pivotal for the synthesis of morphine alkaloids, showcasing the chemical's importance in developing complex organic molecules Bottari et al., 1999.

Exploration of Biological Activities

The chemical has also been a precursor in synthesizing heterocyclic systems with potential biological activities. El-Shenawy (2017) utilized it for creating quinazolinone derivatives, evaluating their antibacterial and antifungal properties. Some derivatives demonstrated high activity, highlighting the compound's utility in medicinal chemistry El-Shenawy, 2017.

Potential Monoamine Oxidase Inhibitors

Misra, Dwivedi, and Parmar (1980) investigated derivatives for their monoamine oxidase inhibitory and anticonvulsant properties. This research indicates the compound's potential application in neuropsychiatric disorder treatments, such as depression or epilepsy Misra et al., 1980.

Propriétés

IUPAC Name |

ethyl 4-[[2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-2-26-19(25)13-7-9-14(10-8-13)21-17(23)11-22-12-20-16-6-4-3-5-15(16)18(22)24/h7-10,12H,2-6,11H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRGGYAUYPRLNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate](/img/structure/B2406529.png)

![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)

![Tert-butyl 1-(bromomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2406534.png)

![N1,N1-diethyl-N4-[(pyridin-2-yl)methyl]benzene-1,4-diamine](/img/structure/B2406535.png)

![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2406542.png)

![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)